4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Overview
Description
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate is an organic compound with the molecular formula C16H14N2O5 and a molecular weight of 314.29 g/mol. This compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The compound also contains two acetyloxy groups attached to phenyl rings, making it a derivative of phenyl acetate.
Preparation Methods
The synthesis of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrophenyl acetate with acetic anhydride in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the azoxy group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate has various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The acetyloxy groups can be hydrolyzed to release acetic acid, which can further interact with cellular components.
Comparison with Similar Compounds
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate can be compared with similar compounds such as:
Phenyl acetate: A simpler ester of phenol and acetic acid, used in the synthesis of various organic compounds.
4-(p-Acetoxyphenyl)-2-butanone: Another compound with acetyloxy groups, used as a flavoring agent and in organic synthesis.
4-(Acetyloxy)phenyl azide: A compound with similar structural features, used in click chemistry and as a photolabile protecting group.
The uniqueness of this compound lies in its combination of azoxy and acetyloxy groups, which impart distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCTUAYXRJCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294413 | |
Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79030-44-7 | |
Record name | NSC96516 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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